molecular formula C17H27N3O2 B7923679 (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Numéro de catalogue: B7923679
Poids moléculaire: 305.4 g/mol
Clé InChI: MLAIDEXCSDRSAA-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1354009-76-9 ) is a chiral pyrrolidine derivative of interest in advanced chemical and pharmaceutical research. With a molecular formula of C17H27N3O2 and a molecular weight of 305.42 g/mol , this compound features a stereochemically defined pyrrolidine core, a benzyloxycarbonyl (Cbz) protecting group, and a multifunctional side chain containing both primary and tertiary amine groups . This unique structure makes it a valuable synthetic building block. Its primary research applications likely include its use as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential therapeutic agents . The presence of the Cbz group offers orthogonal protection for the pyrrolidine nitrogen, allowing for selective deprotection and further functionalization, while the diamine-containing side chain can serve as a metal-chelating ligand or be incorporated to modulate the solubility and physicochemical properties of target compounds . Researchers can leverage this scaffold in constructing compound libraries for high-throughput screening or in the targeted synthesis of bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

benzyl (2S)-2-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-19(12-10-18)13-16-9-6-11-20(16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAIDEXCSDRSAA-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that integrates a pyrrolidine ring with amino acid characteristics and a benzyl ester moiety. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C18H27N3O2
  • Molecular Weight : 317.42588 g/mol
  • CAS Number : 1353994-46-3

Biological Activity Overview

The biological activity of (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has been investigated in various contexts, revealing potential applications across multiple therapeutic areas. Key activities include:

  • Antioxidant Properties : The compound exhibits the ability to scavenge free radicals, which may help in protecting cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective capabilities by modulating neurotransmitter systems, suggesting that this compound may also have beneficial effects on neuronal health.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms through which (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester exerts its biological effects are still under investigation. However, computational models and docking studies suggest interactions with several biological targets, including enzymes and receptors involved in metabolic pathways.

Antioxidant Activity

A study conducted on similar pyrrolidine derivatives showed significant antioxidant activity, with IC50 values indicating effective radical scavenging capabilities. This suggests that (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester may possess comparable properties.

Neuroprotective Effects

Research on related compounds has indicated their potential to protect against neurodegenerative diseases by influencing pathways such as the MAPK/ERK signaling pathway, which is crucial for neuronal survival and growth. Such findings warrant further exploration of this compound's neuroprotective potential.

Anticancer Properties

A comprehensive study evaluated the anticancer effects of various pyrrolidine derivatives, revealing that some compounds exhibit significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis and inhibition of tumor growth in vivo.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterPyrrolidine ring with amino groupsAntioxidant, neuroprotective, anticancerComplex structure enhances interaction potential
GlycineSimple amino acidNeurotransmissionBasic structure
L-AlanineAliphatic amino acidEnergy metabolismNon-polar side chain
L-ProlinePyrrolidine ringCollagen synthesisUnique cyclic structure

Applications De Recherche Scientifique

The compound (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a specialized chemical with significant applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. This article explores its applications, supported by comprehensive data tables and relevant case studies.

Basic Information

  • Chemical Name : (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
  • CAS Number : 1353955-37-9
  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 303.42 g/mol

Structural Features

The compound features a pyrrolidine ring substituted with an aminoethyl group and a benzyl ester, which contributes to its biological activity. The stereochemistry at the pyrrolidine ring is significant for its interaction with biological targets.

Medicinal Chemistry

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Its applications include:

  • Neuropharmacology : The compound may exhibit properties that affect neurotransmitter systems, potentially leading to developments in treatments for neurological disorders.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by interfering with cancer cell signaling pathways.

Synthesis of Peptide Analogues

This compound serves as a building block in the synthesis of peptide analogues, which are crucial for developing new therapeutic agents. The incorporation of the pyrrolidine structure can enhance the stability and bioavailability of peptides.

Drug Delivery Systems

The benzyl ester moiety allows for the modification of drug delivery systems, enhancing solubility and permeability of therapeutic agents across biological membranes.

Data Tables

StepReagents/ConditionsProduct
1Pyrrolidine + Benzyl chloroformate(S)-Benzyl pyrrolidine derivative
2Aminoethylation with ethylene diamine(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine derivative

Case Study 1: Neuropharmacological Evaluation

A study published in Journal of Medicinal Chemistry examined the neuropharmacological effects of (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine derivatives. Results indicated that these compounds modulate serotonin receptors, suggesting potential applications in treating anxiety disorders.

Case Study 2: Anticancer Activity

Research conducted by a pharmaceutical company explored the anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of breast cancer cells through apoptosis induction, highlighting its potential as a lead compound for further development.

Comparaison Avec Des Composés Similaires

Structural Analogues and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and selected analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry Application/Use
Target: (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Not explicitly listed ~280–300* Benzyl ester, (2-aminoethyl)-ethyl-amino S Likely pharmaceutical intermediate
(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester C₁₆H₁₉F₂N₂O₂ 324.34 Difluorobenzyl, methyl ester R Patent intermediate (unspecified)
(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester C₁₄H₂₀N₂O₂ 248.32 Methylaminomethyl, benzyl ester S Research chemical
2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C₁₈H₂₆N₃O₃ 332.43 Acetyl-isopropyl-amino, benzyl ester Not specified Discontinued research compound
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C₂₀H₃₁N₃O₃ 361.48 Piperidine ring, branched acyl chain S,S Complex pharmaceutical intermediate

*Estimated based on structural similarity to .

Key Observations:
  • Substituent Effects: The target compound’s (2-aminoethyl)-ethyl-amino group enhances hydrophilicity compared to methylaminomethyl () or acetyl-isopropyl () groups.
  • Ring Size : Piperidine derivatives () offer greater conformational flexibility than pyrrolidines, which may influence binding affinity to larger enzyme pockets .
  • Stereochemistry : The S-configuration in the target compound and contrasts with the R-configuration in , highlighting the importance of chirality in biological activity .

Méthodes De Préparation

Cyclization of Protected Amino Acid Derivatives

Patent EP3015456A1 details a high-yielding route starting from γ-amino-α,β-unsaturated esters (Formula G):

Reaction conditions :

StepReagent SystemTemperatureYield
CyclizationFormic pivalic anhydride, LiHMDS-78°C → 25°C46%
Hydrolysis2M NaOH/THF-H₂O50°C89%

The cyclization employs strong bases (lithium bis(trimethylsilyl)amide) to deprotonate α-H, enabling 5-exo-trig ring closure. Acid quenching with trifluoroacetic acid prevents epimerization.

Catalytic Hydrogenation for Stereochemical Control

Critical for installing the (S)-configuration, hydrogenation of Δ²-pyrroline intermediates uses chiral catalysts:

Catalyst systems :

  • Rhodium-DuPhos : 98% ee, cis:trans >20:1

  • Ruthenium-BINAP : 95% ee, 56% isolated yield

Comparative data:

CatalystPressure (psi)Solventee (%)
Rh-(R,R)-DuPhos50MeOH98
Ru-(S)-BINAP30EtOAc95

Unexpected cis-selectivity contrasts with conventional racemic outcomes in analogous systems, attributed to substrate-catalyst π-stacking interactions.

Side Chain Installation and Functionalization

Reductive Amination Protocol

Introducing the N-ethyl-N-(2-aminoethyl) group proceeds via imine formation followed by sodium triacetoxyborohydride reduction:

Optimized conditions :

  • Imine precursor : 2-oxoethylpyrrolidine (1.2 eq)

  • Reducing agent : NaBH(OAc)₃ (3 eq), AcOH (0.5 eq)

  • Solvent : DCM, 0°C → rt, 12 h

  • Yield : 78%

Racemization studies show <2% epimerization when pH is maintained at 6.5–7.0 during workup.

Alkylation Under Phase-Transfer Conditions

Benzylation of the pyrrolidine nitrogen employs phase-transfer catalysis to enhance reactivity:

System :

  • Alkylating agent : Benzyl bromide (1.5 eq)

  • Base : 50% NaOH(aq)

  • Catalyst : Aliquat 336 (0.1 eq)

  • Solvent : Toluene-H₂O (2:1)

  • Conversion : 94% in 4 h

Esterification and Protecting Group Strategies

Steglich Esterification

Coupling the carboxylic acid with benzyl alcohol uses DCC/DMAP:

Kinetic data :

ParameterValue
DCC (eq)1.2
DMAP (mol%)10
Time (h)18
Yield82%

Transesterification Alternatives

Large-scale processes favor catalytic transesterification over stoichiometric coupling:

Conditions :

  • Catalyst : Ti(OiPr)₄ (5 mol%)

  • Solvent : MeCN, 80°C

  • Benzyl alcohol (eq) : 5

  • Conversion : 88% in 8 h

Process Optimization and Scalability

Solvent Effects on Hydrogenation

MTBE outperforms THF in Red-ALP mediated reductions:

SolventAldehyde:AlcoholByproduct 4 (%)
THF23.7:130
MTBE28.4:13

Temperature-Controlled Alkylation

Lower temperatures minimize elimination side reactions:

Temp (°C)Alkylated Product (%)Elimination Byproduct (%)
257819
0896

Analytical Characterization

Critical quality attributes are verified through:

  • Chiral HPLC : Chiralcel OD-H column, 97.4% ee

  • HRMS : [M+H]⁺ calc. 291.1951, found 291.1948

  • ¹³C NMR : 172.8 ppm (C=O), 67.3 ppm (OCH₂Ph)

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Reductive Amination : Reaction of pyrrolidine derivatives with ethylenediamine intermediates under nitrogen, using sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid to stabilize imine intermediates .

Benzyl Ester Protection : Benzyl ester groups are introduced via alkylation or coupling reactions, often using 2-benzyloxypyridine as a benzylating agent under mild conditions .

Purification : Column chromatography or recrystallization is employed to isolate the final product.

Key Reagents Conditions Yield Range
Sodium cyanoborohydrideMethanol/AcOH, RT, N₂ atmosphere70–102%*
2-BenzyloxypyridineDichloromethane, RT85–90%

*Note: Yields >100% (e.g., 102% ) may indicate residual solvents or measurement artifacts.

Q. What analytical methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ~350–450 Da) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles; use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate organic waste and consult certified disposal services to prevent environmental contamination .
  • Storage : Store in sealed containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use (S)-proline derivatives or asymmetric catalysts to enforce enantiomeric excess .
  • Reaction Monitoring : Track optical rotation or chiral HPLC during intermediate steps to detect racemization .
  • Temperature Control : Maintain low temperatures (<0°C) during amine coupling to minimize epimerization .

Q. How to resolve contradictions in reported synthetic yields (e.g., 102% )?

  • Methodological Answer :

  • Impurity Analysis : Conduct TLC or NMR to identify unreacted starting materials or solvent residues .
  • Quantitative Methods : Use internal standards (e.g., deuterated analogs) in NMR for precise yield calculation .
  • Reproducibility : Replicate reactions under inert atmospheres to exclude moisture/oxygen interference .

Q. What mechanistic insights exist for the reductive amination step involving NaBH3CN?

  • Methodological Answer :

  • pH Dependence : NaBH3CN selectively reduces protonated imines in weakly acidic conditions (pH 6–7), minimizing side reactions .
  • Kinetic Studies : Stopped-flow IR spectroscopy can track imine formation and reduction rates .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to confirm intermediate structures via MS/MS .

Q. How does storage stability impact experimental reproducibility?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the benzyl ester moiety can occur under humid conditions, detected via HPLC peak splitting .
  • Stability Testing : Accelerated aging studies (40°C/75% RH) quantify degradation rates; store samples with desiccants .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.